3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including a chlorobenzenesulfonyl group, a fluoro group, and a propylpiperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The general synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: This step may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Substitution: The final step involves the reaction of the intermediate compound with 4-propylpiperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
Uniqueness
The uniqueness of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN3O3S/c1-3-8-28-10-12-29(13-11-28)23-16-22-20(15-21(23)27)25(31)24(17-30(22)9-4-2)34(32,33)19-7-5-6-18(26)14-19/h5-7,14-17H,3-4,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOSYARGAFIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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